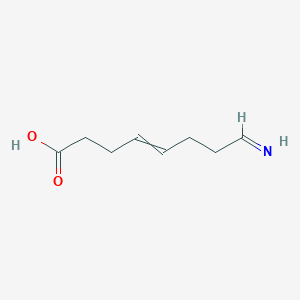
8-Iminooct-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iminooct-4-enoic acid is an organic compound that features both an imine group and a carboxylic acid group It is a derivative of octenoic acid, with the imine group located at the 8th carbon and a double bond at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iminooct-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with oct-4-enoic acid, which serves as the backbone of the compound.
Formation of the Imine Group: The imine group is introduced by reacting oct-4-enoic acid with an appropriate amine under acidic conditions. This reaction often requires a dehydrating agent to facilitate the formation of the imine bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iminooct-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The double bond in the compound allows for substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the imine group reduced to an amine.
Substitution: Halogenated products with halogen atoms added to the double bond.
Applications De Recherche Scientifique
8-Iminooct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s imine group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Iminooct-4-enoic acid involves its ability to form imine bonds with various molecular targets. The imine group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oct-4-enoic acid: Lacks the imine group but shares the same carbon backbone.
8-Aminooct-4-enoic acid: Contains an amine group instead of an imine group.
4-Hydroxy-8-iminooctanoic acid: Features a hydroxyl group at the 4th position and an imine group at the 8th position.
Uniqueness
8-Iminooct-4-enoic acid is unique due to the presence of both an imine group and a double bond in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
61172-97-2 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
8-iminooct-4-enoic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7,9H,3-6H2,(H,10,11) |
Clé InChI |
VYOXAFUWWHDTQD-UHFFFAOYSA-N |
SMILES canonique |
C(CC=N)C=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















